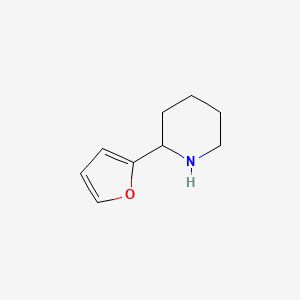

2-(Furan-2-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJFUNGHFNXZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405814 | |

| Record name | 2-(furan-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97073-24-0 | |

| Record name | 2-(2-Furanyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97073-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(furan-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(furan-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-Furanyl)piperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

The Foundational Pillars: Furan and Piperidine in Organic Synthesis

The furan (B31954) and piperidine (B6355638) rings are fundamental building blocks in the synthesis of a vast array of organic molecules, from natural products to life-saving pharmaceuticals. Their individual contributions to chemical science provide a compelling basis for investigating the properties of their combined form in 2-(Furan-2-yl)piperidine.

Synthetic Methodologies for 2 Furan 2 Yl Piperidine and Its Direct Analogues

Strategies for Carbon-Nitrogen and Carbon-Carbon Bond Formation in Piperidine (B6355638) Ring Systems Bearing Furan (B31954) Moieties

The synthesis of piperidine rings that are substituted with furan groups is accomplished through several strategic pathways. These include methods that build the piperidine framework from acyclic precursors containing a furan unit and methods that modify existing heterocyclic structures.

Reductive Amination and Hydrogenation Approaches to Piperidine Frameworks

Reductive amination and hydrogenation are foundational techniques in the synthesis of saturated N-heterocycles. These methods are applied either to construct the piperidine ring from a furan-derived aldehyde or to saturate a pre-existing aromatic precursor like 2-(furan-2-yl)pyridine.

A notable strategy for synthesizing piperidine involves the direct use of furfural (B47365), an important biomass-derived platform chemical. nih.govresearchgate.net This transformation is a complex, one-pot cascade reaction that leverages a multifunctional catalyst to navigate a series of steps. nih.gov

Researchers have developed a surface single-atom alloy (SSAA) catalyst, specifically Ru1CoNP supported on hydroxyapatite (B223615) (HAP), that effectively converts furfural to piperidine in the presence of ammonia (B1221849) (NH₃) and hydrogen (H₂). nih.govresearchgate.net This process can achieve yields of up to 93% under relatively mild conditions. nih.govresearchgate.net The reaction pathway begins with the reductive amination of furfural to produce furfurylamine (B118560) (FAM). nih.govresearchgate.net This intermediate is then hydrogenated to tetrahydrofurfurylamine (B43090) (THFAM), which subsequently undergoes a ring rearrangement to form the final piperidine product. nih.govresearchgate.net The entire cascade involves an initial reductive amination, hydrogenative cleavage of the furan C-O bond, dehydrogenation, a crucial intramolecular reductive amination step, and a final hydrogenation to yield the piperidine ring. nih.gov

The choice of catalyst is critical for selectivity. For instance, a Co/HAP catalyst primarily yields furfurylamine, whereas a Ru/HAP catalyst leads to a high yield of tetrahydrofurfurylamine, reflecting the higher hydrogenation activity of ruthenium. nih.gov

Table 1: Catalytic Systems for the Conversion of Furfural to Piperidine and Related Amines

| Catalyst | Precursor | Product(s) | Yield | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| Ru1CoNP/HAP | Furfural | Piperidine | Up to 93% | NH₃, H₂ | nih.govresearchgate.net |

| Co/HAP | Furfural | Furfurylamine (FAM) | 59% | NH₃, H₂, 100°C then 180°C | nih.gov |

| Ru/HAP | Furfural | Tetrahydrofurfurylamine (THFAM) | 88% | NH₃, H₂, 100°C then 180°C | nih.gov |

| Pt/SiO₂-SO₃H | Furfural & Aniline | N-(furan-2-ylmethyl)aniline | 21% | Ethyl acetate (B1210297), Room Temp. | mdpi.com |

The hydrogenation of aromatic precursors is a direct and widely used method for obtaining saturated heterocycles like piperidine. mdpi.com For the synthesis of 2-(Furan-2-yl)piperidine, the most direct precursor is 2-(furan-2-yl)pyridine. The selective hydrogenation of the pyridine (B92270) ring while preserving the furan ring is the key challenge.

Various catalytic systems are effective for the hydrogenation of pyridine and furan rings. mdpi.comorganic-chemistry.org A mild and effective method for the complete hydrogenation of heteroaromatic compounds, including pyridines and furans, employs a heterogeneous 10% Rhodium on carbon (Rh/C) catalyst. organic-chemistry.org This reaction proceeds at 80°C in water under 5 atmospheres of H₂. organic-chemistry.org Other noble metal catalysts based on palladium, ruthenium, and iridium are also commonly used for pyridine reduction. mdpi.com For instance, a transfer hydrogenation protocol using borane-ammonia (H₃N-BH₃) as the hydrogen source with a RuCl₃·xH₂O precatalyst is effective for reducing pyridines, furans, and other heterocycles. organic-chemistry.org

In some cases, the furan ring itself is the target of hydrogenation. Studies on furan-2-carboxylic acid derivatives have shown that the furan ring can be hydrogenated to a tetrahydrofuran (B95107) ring using heterogeneous catalysts. researchgate.net Furthermore, the hydrogenation of more complex systems, such as isoquinolines bearing a furan-2-yl substituent, has been achieved using a copper-catalyzed transfer hydrogenation, yielding 1-(furan-2-yl)-1,2,3,4-tetrahydroisoquinoline. acs.org This demonstrates the reduction of the nitrogen-containing ring while the furan remains intact. acs.org

Table 2: Selected Hydrogenation Methods for Pyridine and Furan Derivatives

| Catalyst System | Substrate Type | Product Type | Conditions | Reference |

|---|---|---|---|---|

| 10% Rh/C | Pyridines, Furans | Piperidines, Tetrahydrofurans | 5 atm H₂, 80°C, Water | organic-chemistry.org |

| RuCl₃·xH₂O / H₃N-BH₃ | Pyridines, Furans | Alicyclic heterocycles | - | organic-chemistry.org |

| Pd/C | Pyridine N-oxides | Piperidines | Ammonium (B1175870) formate | organic-chemistry.org |

| Ir/(S,S)-f-Binaphane-L7 | N-alkyl α-aryl furan-containing imines | Chiral amines | H₂ | acs.org |

| Copper(II) trifluoromethanesulfonate | 1-(Furan-2-yl)isoquinoline | 1-(Furan-2-yl)-1,2,3,4-tetrahydroisoquinoline | Oxazaborolidine–BH₃ complex | acs.org |

Cyclization Reactions for the Construction of Furan-Substituted Piperidines

Intramolecular cyclization reactions provide powerful pathways to construct the piperidine ring from acyclic precursors that already contain the furan substituent. These can occur as single-step ring closures or as part of more complex cascade sequences.

Cascade reactions offer an elegant approach to molecular complexity from simple starting materials. As mentioned previously, the conversion of furfural to piperidine involves a cascade where a key step is an intramolecular reductive amination that forms the piperidine ring. nih.gov

More broadly, intramolecular cyclization strategies are versatile for piperidine synthesis. mdpi.com For example, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes can be used to form piperidines. mdpi.com Another general method involves a one-pot cyclization/reduction cascade of halogenated amides to afford piperidines and other N-heterocycles. mdpi.com

The synthesis of N-heterocycles through the cyclization of amino-alcohols or amino-alkynes is a well-established field. Gold-catalyzed dehydrative cyclization of 1-amino-3-alkyn-2-ols is an efficient route to substituted pyrroles, a related five-membered N-heterocycle, showcasing a strategy that could be adapted for six-membered rings. organic-chemistry.org Similarly, base-catalyzed intramolecular cyclizations of 2-ynylphenols are used to synthesize substituted benzofurans, demonstrating the principle of cyclizing onto an unsaturated bond to form a heterocycle. semanticscholar.orgrsc.org Chemo-enzymatic cascades have also been developed to produce stereo-enriched piperidines from activated pyridine precursors, highlighting the potential of biocatalysis in complex cyclizations. nih.govacs.org

Radical cyclizations offer a complementary approach to ionic or pericyclic reactions for ring construction, often proceeding under mild conditions and showing unique selectivity. Several methods for radical-mediated piperidine synthesis have been developed that are applicable to furan-substituted precursors. mdpi.com

A notable approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines. organic-chemistry.orgorganic-chemistry.org A significant finding in this area is that the choice of radical mediator can dramatically influence the reaction's stereochemical outcome. While tributyltin hydride (TBTH) gives moderate diastereoselectivity, the use of tris(trimethylsilyl)silane (B43935) (TTMSS) can enhance the trans/cis diastereomeric ratio to as high as 99:1. organic-chemistry.org This improvement is attributed to the slower hydrogen atom donation from TTMSS, which allows for a selective rearrangement of the minor stereoisomer through a cascade process. organic-chemistry.org

Other radical-mediated methods include:

Cobalt-catalyzed cyclization : A cobalt(II) catalyst can mediate the intramolecular cyclization of linear amino-aldehydes to produce piperidines in good yields. mdpi.com

Copper-catalyzed cyclization : Copper catalysts can initiate the formation of a nitrogen radical, which then undergoes a 1,6-hydrogen atom transfer (HAT) followed by cyclization to form the piperidine ring. mdpi.com

Borane-initiated cyclization : Triethylborane can act as a radical initiator for the intramolecular cyclization of 1,6-enynes, leading to complex polysubstituted piperidines through a radical cascade. mdpi.com

While these are general methods, their application to precursors bearing a furan moiety would provide a direct entry to the target compound class. For example, manganese(III) acetate is known to mediate radical cyclizations of 1,3-dicarbonyl compounds with furan-substituted alkenes, demonstrating the compatibility of furan rings with radical reaction conditions. researchgate.net

Aza-Diels-Alder Reactions in Piperidine Formation

The aza-Diels-Alder reaction represents a powerful tool for the construction of nitrogen-containing six-membered rings like piperidine. This cycloaddition, involving a diene and an imine (an aza-dienophile), can in principle form the piperidine skeleton in a single, atom-economical step. However, the use of furan as the diene component in these reactions presents unique challenges. The aromatic character of furan reduces its reactivity, and the resulting oxa-norbornene cycloadducts can be unstable. uga.edu

Complications often arise from the sensitivity of the hemiaminal functionality in the initial cycloadducts, which can lead to undesired C-N or C-O bond cleavage. uga.edu To overcome these hurdles, researchers have explored the use of highly reactive aza-dienophiles. For instance, N-aryl ketenimines have been successfully employed with activated furans, such as 2,5-bis(silyloxy)furans, to yield oxygenated pyridones with good to excellent yields and high selectivity. uga.educhemrxiv.org While direct aza-Diels-Alder reactions of furan with simple imines often require harsh conditions, the development of more reactive dienophiles and catalytic systems continues to make this an attractive route for piperidine synthesis. uga.edursc.orgacs.org

Multicomponent Reaction (MCR) Protocols for One-Pot Synthesis

Multicomponent reactions (MCRs) offer an efficient and streamlined approach to synthesizing complex molecules like this compound from simple precursors in a single pot. researchgate.netnih.gov These reactions are advantageous due to their operational simplicity, reduced reaction times, and lower environmental impact. researchgate.net

One notable MCR for synthesizing piperidine derivatives involves the condensation of an aldehyde, an amine, and a β-ketoester. researchgate.net For the synthesis of furan-containing piperidines, furfural can be utilized as the aldehyde component. lupinepublishers.com The reaction often proceeds through a cascade of events, including Knoevenagel condensation, Michael addition, and Mannich reactions, to construct the piperidine ring. mdpi.com Various catalysts, including environmentally friendly options like sodium lauryl sulfate (B86663) in water, have been developed to promote these transformations, leading to high yields of highly functionalized piperidines. researchgate.net Another innovative one-pot synthesis involves an organocatalytic Mannich reaction followed by reductive cyclization to produce functionalized piperidines with high enantioselectivity. rsc.org

Knoevenagel Condensation and Subsequent Transformations Involving Furan-2-carbaldehyde

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that frequently serves as a key step in the synthesis of piperidine scaffolds. wikipedia.org This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as piperidine. wikipedia.orgnih.gov

In the context of this compound synthesis, furan-2-carbaldehyde (furfural) is a common starting material. lupinepublishers.comacs.org The Knoevenagel condensation of furfural with an active methylene compound, such as malononitrile (B47326) or diethyl malonate, yields a furan-containing intermediate. acs.orgsci-hub.se This intermediate can then undergo a series of subsequent transformations, including reduction and cyclization, to form the desired piperidine ring. For example, the product of the Knoevenagel condensation can be subjected to hydrogenation and reductive amination to introduce the nitrogen atom and complete the piperidine ring structure. sci-hub.se The Doebner modification of the Knoevenagel condensation, which uses pyridine as a solvent and can lead to decarboxylation, further expands the utility of this reaction in synthesizing complex heterocyclic structures. wikipedia.orgmdpi.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental tool in organic synthesis and can be employed in the construction of the this compound framework. evitachem.comevitachem.com These reactions involve the displacement of a leaving group by a nucleophile. In the synthesis of piperidine derivatives, a common strategy involves the formation of the piperidine ring first, followed by the introduction of the furan moiety via nucleophilic substitution. evitachem.com

For instance, a pre-formed piperidine derivative with a suitable leaving group can react with a furan-containing nucleophile. Conversely, a furan derivative with a leaving group can be reacted with piperidine or a piperidine precursor. The synthesis of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide illustrates this, where the furan group is typically added via a nucleophilic substitution reaction. evitachem.com Similarly, the synthesis of 1-[(8-nitronaphtho[2,1-b]furan-2-yl)carbonyl]piperidine involves the reaction of a carboxyazide with piperidine in a nucleophilic substitution. eujournal.org

Precursor Design and Furan Ring Functionalization Strategies for Piperidine Scaffolds

The design of precursors and the functionalization of the furan ring are critical aspects of synthesizing diverse piperidine scaffolds. The strategic introduction of functional groups onto the furan ring allows for the creation of a wide array of analogs with potentially different biological activities. rsc.org

One approach involves starting with a functionalized furan derivative and then constructing the piperidine ring around it. For example, carbohydrate-derived 5-substituted-2-furaldehydes can be used as precursors in Knoevenagel condensation reactions to build up the carbon framework necessary for piperidine formation. acs.org Another strategy is to first synthesize the this compound core and then perform functionalization reactions on the furan ring. Electrophilic substitution reactions can be used to introduce substituents onto the furan ring. evitachem.com The development of organometallic enantiomeric scaffolds provides a sophisticated method for the controlled, stereodivergent introduction of substituents onto the piperidine ring, starting from a common precursor. nih.gov

Catalytic Systems Employed in the Synthesis of this compound Frameworks

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Both heterogeneous and homogeneous catalysts are employed to facilitate key bond-forming and transformation steps.

Heterogeneous Catalysis (e.g., Ru-Co Bimetallic Catalysts, Pd/C)

Heterogeneous catalysts are widely used due to their stability, ease of separation from the reaction mixture, and reusability. researchgate.net In the synthesis of piperidines from furan-based starting materials, heterogeneous catalysts are crucial for hydrogenation and reductive amination steps.

Ru-Co Bimetallic Catalysts: Bimetallic catalysts, such as ruthenium-cobalt (Ru-Co) systems, have shown significant promise in the conversion of furfural to piperidine. bohrium.comnih.gov A Ru-Co nanoparticle surface single-atom alloy (SSAA) catalyst has been developed for the transformation of furfural to piperidine in the presence of ammonia and hydrogen under mild conditions, achieving high yields. bohrium.comnih.gov The synergistic effect between the two metals can enhance catalytic activity and selectivity. mdpi.comrscf.ru For instance, Ru-Co bimetallic catalysts supported on activated carbon have been effective in the reductive amination of furfural. mdpi.com The addition of promoters like cerium oxide can further improve the dispersion and activity of Ru-Co catalysts in the hydrogenation of furan derivatives. scienceasia.org

Pd/C: Palladium on carbon (Pd/C) is a versatile and widely used heterogeneous catalyst for various organic transformations, including hydrogenation and cross-coupling reactions. researchgate.net In the synthesis of this compound, Pd/C is often used for the hydrogenation of furan-containing intermediates. For example, after a Knoevenagel condensation, the resulting product can be hydrogenated over a Pd/C catalyst to yield the saturated piperidine ring. sci-hub.sesapub.org Pd/C is also effective in coupling reactions that can be used to attach the furan and piperidine moieties. researchgate.netdokumen.pub The catalyst's high stability and tolerance to a range of reaction conditions make it a practical choice for both laboratory-scale synthesis and industrial applications. researchgate.net

Data Tables

Table 1: Examples of Catalytic Systems in Piperidine Synthesis

| Catalyst System | Reaction Type | Starting Materials | Product | Yield (%) | Reference |

| Ru-Co NP/HAP SSAA | Reductive Amination/Cyclization | Furfural, NH₃, H₂ | Piperidine | 93 | bohrium.comnih.gov |

| Ru-Co/AC | Reductive Amination | Furfural, NH₃, H₂ | Furfurylamine | 92 | mdpi.com |

| 6%Ru-6%Co-6%CeO₂/MSEP | Hydrogenation/Rearrangement | Furfural, H₂ | Cyclopentanone | 71.35 (selectivity) | scienceasia.org |

| 10% Pd/C | Hydrogenation | (R)-2-(1-azidoethyl)furan | (R)-N-(1-(furan-2-yl)ethyl)-4-methylbenzenesulfonamide | - | sapub.org |

Organocatalysis (e.g., Piperidine as a Base Catalyst in Knoevenagel Condensation)

Organocatalysis, utilizing small organic molecules to accelerate chemical reactions, presents an efficient and often environmentally benign approach to key intermediates required for the synthesis of furan-containing piperidines. A prominent example is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. In this context, piperidine itself can act as a base catalyst to facilitate the condensation of furan-2-carbaldehyde (furfural) and its derivatives with active methylene compounds. nih.govacs.org This reaction does not directly form the piperidine ring but creates a substituted furan-alkene, a critical precursor for subsequent cyclization into the target piperidine structure.

The reaction between furfural and an active methylene compound, such as malononitrile or diethyl malonate, is catalyzed by piperidine, which, through a subtle balance of its nucleophilicity and basicity, proves highly effective. nih.govacs.org The proposed mechanism involves the initial formation of an iminium ion from the condensation of piperidine with furfural. nih.govacs.org This intermediate is more electrophilic than the starting aldehyde. Subsequently, the active methylene compound is deprotonated by a base (piperidine) to form a nucleophilic enolate, which then attacks the iminium ion. Elimination of the piperidine catalyst regenerates the catalyst and yields the α,β-unsaturated product. nih.gov

Research has demonstrated that piperidine is among the most efficient organocatalysts for this transformation compared to other organic amines and inorganic bases. nih.gov Studies focusing on the reaction of carbohydrate-derived 5-substituted-2-furaldehydes with active methylene compounds have optimized conditions, often achieving high yields at room temperature in green solvents like ethanol (B145695) or even under solvent-free conditions. nih.govacs.org For instance, the reaction of furfural with malononitrile using 10 mol% piperidine in ethanol at room temperature can afford the product 2-(furan-2-ylmethylene)malononitrile in 86% yield within 30 minutes. acs.org Similarly, condensing furfural with malonic acid using piperidine as a catalyst in pyridine at 95°C can produce α-furylacrylic acid in yields as high as 92.8%. researchgate.net These Knoevenagel products are versatile intermediates that can be further elaborated through reduction and cyclization steps to form the this compound skeleton.

| Furfural Derivative | Active Methylene Compound | Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Furfural | Malononitrile | Piperidine (10 mol%) | Ethanol | RT | 30 min | 86 | acs.org |

| Furfural | Malonic Acid | Piperidine | Pyridine | 95 °C | 2.5 h | 92.8 | researchgate.net |

| 5-Methylfurfural | Diethyl Malonate | Piperidine | Ethanol | RT | - | - | nih.gov |

Metal-Mediated and Metal-Free Catalysis (e.g., CeCl3, Gold(I) Complexes)

Metal-catalyzed reactions offer powerful tools for the construction of heterocyclic systems like this compound, enabling bond formations that are otherwise challenging.

Cerium(III) Chloride (CeCl₃)

Cerium(III) chloride, particularly in its hydrated form (CeCl₃·7H₂O), has been identified as an effective Lewis acid catalyst for the synthesis of N-substituted piperidine derivatives. niscpr.res.inniscpr.res.in While direct synthesis of this compound using this method is not prominently documented, analogous transformations highlight its potential. For example, CeCl₃·7H₂O catalyzes the C-N cross-coupling reaction between amines and cyclic ethers like 3,4-dihydro-2H-pyran to yield 2-hydroxypiperidine derivatives. niscpr.res.inniscpr.res.in The reaction proceeds efficiently in solvents like acetonitrile (B52724) at moderate temperatures (e.g., 60°C), demonstrating the catalyst's ability to promote the formation of the piperidine ring. niscpr.res.in This methodology could conceivably be adapted to a furan-containing amine or a furan-substituted pyran derivative to access the target scaffold.

Gold(I) Complexes

Gold(I) catalysis has emerged as a potent tool for activating alkynes and allenes toward nucleophilic attack, facilitating a range of complex cyclization and rearrangement reactions. beilstein-journals.orgnih.govnih.gov Gold(I) catalysts, often featuring N-heterocyclic carbene (NHC) ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), exhibit strong π-acidity, rendering alkynes susceptible to intramolecular attack by tethered nucleophiles. nih.govrsc.org

In the context of furan and piperidine synthesis, gold catalysts have been employed in domino reactions. For instance, a gold(I)-catalyzed reaction of a furan-yne substrate with an N-oxide can lead to the formation of dihydropyridinone structures. beilstein-journals.org Another relevant transformation is the gold(I)-catalyzed domino cyclization of enol ethers tethered to a furan ring, which proceeds via a 5-exo-dig cyclization followed by an intramolecular nucleophilic addition of the furan ring to form a polycyclic benzofuran (B130515) system. beilstein-journals.org While not a direct synthesis of the target compound, this demonstrates the principle of using gold to catalyze cyclizations involving furan moieties. The synthesis of substituted furans from propargyl alcohols and alkynes under gold catalysis further underscores the utility of this metal in constructing the furan component of the target molecule. nih.gov These examples suggest the potential for a gold-catalyzed intramolecular cyclization of a suitably designed furan-containing amino-alkyne to construct the this compound core.

Stereoselective Synthesis of Chiral this compound Isomers

The synthesis of specific stereoisomers of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their absolute configuration. Both diastereoselective and enantioselective methods have been developed to control the stereochemistry of the piperidine ring.

Diastereoselective Approaches Utilizing Chiral Precursors

Diastereoselective synthesis relies on the use of a chiral starting material or auxiliary to direct the formation of a specific diastereomer. A notable strategy utilizes the furan ring itself to control the stereochemistry of the piperidine ring. Research has shown that the 2-furanyl group can facilitate the equilibration of an adjacent chiral center on a tosylamide-protected piperidine precursor. researchgate.net This thermodynamic epimerization leads to a high diastereoselective preference for the syn-2,6-disubstituted piperidine. researchgate.net The stereochemical preference is thought to be driven by the minimization of pseudo-allylic strain between the N-tosyl group and the substituents at the 2- and 6-positions. researchgate.net

Another powerful approach involves starting with a chiral precursor derived from the chiral pool. For example, D-glucal can be converted into a chiral intermediate, (R)-N-[2-(tert-butyldiphenylsilyloxy)-1-furan-2-yl-ethyl]-4-methylbenzenesulfonamide. nih.gov This furan-containing compound, with its defined stereocenter, serves as a key building block. Subsequent transformations, including cyclization, can lead to the formation of chiral dihydropyridones, which are direct precursors to piperidine alkaloids, preserving the stereochemistry established by the initial chiral material. nih.gov The use of readily available carbohydrates as starting materials provides an efficient pathway to enantiomerically pure piperidine derivatives. nih.gov

Enantioselective Catalytic Methods

Enantioselective catalysis employs a small amount of a chiral catalyst to generate a chiral product from an achiral or racemic substrate. hilarispublisher.comlibretexts.org This approach is highly efficient and atom-economical. While specific enantioselective catalytic methods for this compound are not widely reported, general strategies for chiral piperidine synthesis are applicable.

One such strategy is catalytic dynamic resolution (CDR). clockss.orgnih.gov This process can be applied to the synthesis of enantioenriched 2,6-disubstituted piperidines. clockss.orgnih.gov The method involves the lithiation of an N-Boc protected piperidine to form a racemic mixture of 2-lithiopiperidine. A chiral ligand, in substoichiometric amounts, then selectively complexes with one enantiomer of the lithiated intermediate, allowing for its preferential reaction with an electrophile while the unreacted enantiomer equilibrates. clockss.org This technique has been successfully used to synthesize optically active 2,6-disubstituted piperidines like (+)-lupetidine and (–)-epidihydropinidine. clockss.org

Structural Elucidation and Advanced Spectroscopic/analytical Characterization of 2 Furan 2 Yl Piperidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the chemical structure of 2-(furan-2-yl)piperidine derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can deduce the connectivity of atoms and the electronic environment of each nucleus within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the context of this compound derivatives, specific chemical shifts (δ) and coupling patterns are observed for the protons of the furan (B31954) and piperidine (B6355638) rings.

For the parent compound, this compound, the protons on the furan ring typically appear in the aromatic region of the spectrum. The proton at position 5 of the furan ring is often the most deshielded, followed by the protons at positions 3 and 4. The piperidine ring protons exhibit signals in the aliphatic region, with the proton at the C2 position, adjacent to both the nitrogen atom and the furan ring, showing a characteristic downfield shift. The remaining piperidine protons appear as a series of multiplets.

In a study of 1-(1-(furan-2-yl)-3-phenylprop-2-yn-1-yl)piperidine, the furan protons were observed as multiplets in the range of δ 7.44-7.52 ppm and δ 6.35-6.48 ppm. shd-pub.org.rs The piperidine protons presented as broad multiplets between δ 1.42-1.70 ppm and a broad signal at δ 2.59 ppm. shd-pub.org.rs The methine proton (CH) appeared as a singlet at δ 4.87 ppm. shd-pub.org.rs

The introduction of substituents on either the furan or piperidine ring leads to predictable changes in the ¹H NMR spectrum. For instance, in tert-butyl this compound-1-carboxylate, the presence of the bulky tert-butoxycarbonyl (Boc) group on the piperidine nitrogen influences the chemical shifts of the adjacent protons. uva.nl

| Compound | Solvent | Furan Protons (δ, ppm) | Piperidine Protons (δ, ppm) | Other Protons (δ, ppm) |

|---|---|---|---|---|

| 1-(1-(Furan-2-yl)-3-phenylprop-2-yn-1-yl)piperidine | CDCl₃ | 7.51-7.53 (m, 2H), 7.44-7.50 (m, 1H), 6.36-6.37 (m, 1H), 6.49-6.51 (m, 1H) | 2.57-2.61 (m, 4H), 1.59-1.72 (m, 6H) | 7.33-7.35 (m, 3H), 4.89 (s, 1H) rsc.org |

| tert-Butyl 4-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate | DMSO-d₆ | 7.98 (d, J=1.2 Hz, 1H), 7.16 (d, J=3.6 Hz, 1H), 6.77-6.79 (m, 1H) | 4.93-4.99 (m, 1H), 4.13 (br, 2H), 2.95 (br, 2H), 2.25-2.35 (m, 2H), 1.93 (d, J=11.2 Hz, 2H) | 7.69-7.70 (m, 2H), 7.24-7.29 (m, 2H), 1.52 (s, 9H) arkat-usa.org |

| 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | Not Specified | Not Specified | Not Specified | Not Specified arkat-usa.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment.

In this compound derivatives, the carbon atoms of the furan ring resonate in the downfield region, typically between δ 100 and 160 ppm. The carbon atom at position 2 of the furan ring, attached to the piperidine ring, is generally the most deshielded. The piperidine carbons appear in the aliphatic region, with the C2 carbon showing a downfield shift due to the adjacent nitrogen and furan ring.

For 1-(1-(furan-2-yl)-3-phenylprop-2-yn-1-yl)piperidine, the furan carbons were observed at δ 151.6, 142.5, 109.9, and 109.2 ppm. rsc.org The piperidine carbons resonated at δ 50.5, 29.7, and 25.9 ppm, while the acetylenic carbons were found at δ 86.3 and 83.7 ppm. rsc.org The carbon attached to the piperidine nitrogen appeared at δ 56.5 ppm. rsc.org

| Compound | Solvent | Furan Carbons (δ, ppm) | Piperidine Carbons (δ, ppm) | Other Carbons (δ, ppm) |

|---|---|---|---|---|

| 1-(1-(Furan-2-yl)-3-phenylprop-2-yn-1-yl)piperidine | CDCl₃ | 151.6, 142.5, 109.9, 109.2 | 50.5, 29.7, 25.9 | 131.8, 128.2, 122.9, 86.3, 83.7, 56.5 rsc.org |

| N-(Furan-2-ylmethyl)-cyanoacetamide | DMSO-d₆ | 151.33, 142.34, 110.46, 107.0 | - | 162.04 (C=O), 116.04 (CN), 35.88, 25.19 derpharmachemica.com |

| 3-(2-Bromophenyl)-2-cyano-N-(furan-2-ylmethyl)acrylamide | DMSO-d₆ | 151.88, 142.73, 110.85, 107.91 | - | 160.52 (C=O), 150.28, 133.75, 133.69, 132.74, 130.46, 128.75, 124.84, 115.68 (CN), 36.96 derpharmachemica.com |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of the furan and piperidine moieties. Key vibrational frequencies include:

N-H Stretching: For secondary amines like this compound, a characteristic N-H stretching vibration is observed in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the furan ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring is observed below 3000 cm⁻¹.

C=C Stretching: The C=C stretching vibrations of the furan ring are found in the region of 1500-1600 cm⁻¹.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage in the furan ring give rise to strong absorptions, often around 1000-1250 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the piperidine ring is typically observed in the 1000-1200 cm⁻¹ range.

In a study of 3-pentyl-2,6-di(furan-2-yl)piperidin-4-one, the FT-IR spectrum showed characteristic bands for the C=O stretching of the piperidinone ring, along with vibrations associated with the furan rings. researchgate.net

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound derivatives, FT-Raman can be particularly useful for observing the symmetric vibrations of the furan ring and the carbon backbone of the piperidine ring. The combination of both FT-IR and FT-Raman provides a more complete vibrational analysis of the molecule. nipne.roamericanpharmaceuticalreview.com

In the analysis of 3-pentyl-2,6-di(furan-2-yl)piperidin-4-one, both FT-IR and FT-Raman spectra were used to investigate the vibrational modes of the molecule, aided by computational calculations. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In this technique, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. uva.nl

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound derivatives may involve cleavage of the bond between the furan and piperidine rings, as well as fragmentation of the piperidine ring itself. For example, the fragmentation of piperidin-1-ium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate showed the formation of cations with m/z 149 and 132 after the loss of a thioacetate (B1230152) fragment linked to the triazole cycle. innovareacademics.in The study of fragmentation patterns of related furanone compounds also provides insights into the potential breakdown of the furan moiety under mass spectrometric conditions. imreblank.ch

In a study of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, LC-MS was used to confirm the molecular weight of the synthesized compounds, with the mass-to-charge ratio [M+1] being reported. arkat-usa.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of the elemental composition of novel this compound derivatives. By providing highly accurate mass measurements, HRMS allows for the calculation of molecular formulas with a high degree of confidence.

In the analysis of various furan-containing amides, HRMS with a heated electrospray ionization source (HESI-II) has been employed. For instance, the analysis of furan-2-yl(pyrrolidin-1-yl)methanone yielded an observed [M+H]⁺ ion at m/z 166.0860, which corresponds closely to the calculated mass of 166.0863 for the molecular formula C₉H₁₂NO₂⁺. mdpi.com Similarly, for furan-2-yl(piperidin-1-yl)methanone, the experimental [M+H]⁺ was found at m/z 180.1017, aligning with the calculated value of 180.1019 for C₁₀H₁₄NO₂⁺. mdpi.com These small mass errors, typically in the low parts per million (ppm) range, provide strong evidence for the proposed structures. mdpi.com

Field desorption (FD) is another ionization technique used in HRMS for the analysis of these derivatives. For tert-butyl this compound-1-carboxylate, the calculated mass for C₁₈H₂₅NO₂ was 287.1885, with the found mass being 287.1887. uva.nl This level of precision is crucial for distinguishing between compounds with similar nominal masses but different elemental compositions.

Detailed HRMS data for select this compound derivatives are presented below:

| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Mass Error (ppm) |

| Furan-2-yl(pyrrolidin-1-yl)methanone | C₉H₁₁NO₂ | [M+H]⁺ | 166.0863 | 166.0860 | -1.82 |

| Furan-2-yl(piperidin-1-yl)methanone | C₁₀H₁₃NO₂ | [M+H]⁺ | 180.1019 | 180.1017 | -1.06 |

| tert-Butyl this compound-1-carboxylate | C₁₈H₂₅NO₂ | - | 287.1885 | 287.1887 | - |

| tert-Butyl (furan-2-ylmethyl)(4-oxobutyl)carbamate | C₁₄H₂₁NO₄ | - | 267.1471 | 267.1470 | - |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is routinely used for the analysis of this compound derivatives to confirm product formation, assess purity, and identify individual components in a mixture. arkat-usa.orgresearchgate.net

In the synthesis of a series of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, LC-MS was used to characterize the synthesized compounds. arkat-usa.orgresearchgate.net For example, the analysis of (4-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone showed a retention time of 1.734 minutes and a mass-to-charge ratio [M+1] of 378.2. arkat-usa.org This information, combined with other spectral data, confirms the identity of the target molecule. arkat-usa.org

The utility of LC-MS extends to monitoring reaction progress and analyzing complex reaction mixtures. mdpi.com For instance, in the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, HPLC-HRMS analysis was used to study oligomeric byproducts formed during the reaction. mdpi.com A high-resolution quadrupole time-of-flight (QTOF) mass spectrometer coupled with an HPLC system allowed for the identification of numerous chromatographic peaks corresponding to these oligomers. mdpi.com

A summary of LC-MS data for several derivatives is provided in the table below:

| Compound | Retention Time (min) | Purity (%) | λmax (nm) | MS [M+1] (m/z) |

| (4-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)(thiophen-3-yl)methanone | 1.734 | 100 | 254 | 378.2 |

| tert-Butyl 4-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate | - | - | - | 368.2 |

| 4-(4-(2-(furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carbonyl)benzenesulfonamide | 1.463 | 100 | 254 | 451.3 |

| (4-(2-(Furan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)(furan-3-yl)methanone | - | - | 308 | 362.3 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional molecular structure of crystalline this compound derivatives. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For instance, the crystal structure of 4-piperidin-1-yl-2-[3-(trifluoromethyl)phenyl]furo[2,3-c]-pyridine revealed that the piperidine ring adopts a chair conformation. stuba.sk The furopyridine ring system in this molecule is essentially planar. stuba.sk The dihedral angle between the furopyridine ring and the mean plane of the piperidine ring was determined to be 42.5(2)°. stuba.sk This type of detailed structural information is invaluable for understanding structure-activity relationships.

In another example, conformational analysis of 2-(furan-2-yl)-1,3-thiazolidine (B1297079) derivatives, which are structurally related to 2-(furan-2-yl)piperidines, has been aided by crystallographic studies. These studies have shown that the mean planes of the thiazolidine (B150603) and attached aromatic rings can subtend specific angles, typically ranging from 62° to 67°. The structural integrity of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide can also be confirmed using X-ray crystallography to gain insights into its three-dimensional conformation. evitachem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic structure of this compound derivatives. The absorption of UV-Vis radiation by these molecules corresponds to electronic transitions, typically π-π* transitions within the furan ring and any other conjugated systems present in the molecule.

The UV-Vis spectrum of furan-2-yl(pyrrolidin-1-yl)methanone in methanol (B129727) shows a maximum absorption (λmax) at 272 nm, with a molar absorptivity (ε) of 12,200 M⁻¹cm⁻¹. mdpi.com This absorption is characteristic of the electronic transitions within the furan-carbonyl conjugated system. The position and intensity of the absorption bands can be influenced by the substituents on the furan and piperidine rings.

In the analysis of various piperidine derivatives, UV detection is commonly used in conjunction with HPLC. google.com For example, HPLC analyses of certain piperidine derivatives were performed with UV detection at 254 nm or 236 nm. google.com This indicates that these compounds absorb light in the UV region, which is consistent with the presence of aromatic or heteroaromatic moieties. The study of piperidinium (B107235) 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol)-3-yl) acetate (B1210297) also utilized UV radiation to investigate its degradation. scispace.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for the purification and purity assessment of this compound derivatives. Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. arkat-usa.orggoogle.com In the synthesis of this compound derivatives, TLC is often used to determine when a reaction is complete. arkat-usa.orggoogle.com

For the synthesis of various furan hybrid molecules, TLC analysis was performed on precoated silica (B1680970) gel plates. mdpi.com In the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives, reactions were monitored by TLC on silica gel plates, with visualization under UV light. mdpi.com Similarly, the synthesis of (S)-1-(furan-2-yl)ethanol, a precursor for piperidine alkaloids, was monitored by TLC. sapub.org

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions (e.g., stationary phase and mobile phase). For example, in the flash column chromatography of tert-butyl (furan-2-ylmethyl)(4-oxobutyl)carbamate, an Rf value of 0.60 was reported using a 7:3 hexanes/ethyl acetate solvent system. uva.nl

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for the analysis and purification of this compound derivatives. It offers high resolution and sensitivity, making it ideal for determining the purity of synthesized compounds and for isolating them from reaction mixtures.

In the analysis of piperidine derivatives, HPLC analyses were conducted using a Prevail C18 column with UV detection at 254 or 236 nm. google.com For a specific derivative, HPLC analysis showed a purity of >99% (AUC) with a retention time of 6.0 minutes. google.com This demonstrates the ability of HPLC to provide quantitative purity information.

HPLC is also crucial in forced degradation studies, as seen in the investigation of piperidinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol)-3-yl) acetate, where an Agilent 1260 Infinity HPLC System was used. scispace.comdergipark.org.tr Furthermore, the synthesis of other furan-containing compounds has utilized HPLC to monitor reaction progress. evitachem.com

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique for the characterization of novel synthesized organic compounds, including derivatives of this compound. This destructive analytical method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as crucial evidence for the purity and elemental composition of the synthesized molecule. researchgate.net

In the synthesis and characterization of heterocyclic compounds, such as those incorporating furan and piperidine rings, elemental analysis is routinely employed to confirm that the target structure has been successfully obtained. For instance, in a study involving the synthesis of various 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, elemental analysis was used to verify the final structures. researchgate.net The results demonstrated a strong agreement between the measured and calculated elemental compositions.

Below is a table presenting data from the elemental analysis of a representative this compound derivative.

Table 1: Elemental Analysis Data for a this compound Derivative

| Compound Name | Molecular Formula | Calculated (%) | Found (%) | Reference |

|---|

The data clearly indicates that the experimentally found percentages for Carbon, Hydrogen, and Nitrogen are in close alignment with the calculated theoretical values, thus confirming the elemental makeup of the synthesized compound. researchgate.net

Potentiometric Titration for Dissociation Constant Determination

The acid dissociation constant (pKa) is a critical physicochemical parameter that quantifies the extent of ionization of a molecule in a solution at various pH values. For piperidine derivatives, which contain a basic nitrogen atom, determining the pKa is essential for understanding their behavior in biological systems. Potentiometric titration is a widely used, precise, and simple method for determining pKa values. who.intresearchgate.net

The methodology involves titrating a solution of the compound of interest with a standardized acid or base and monitoring the change in pH with a potentiometer. researchgate.netbiomedres.us For a basic compound like a piperidine derivative, a solution of its salt is titrated with a standardized base, such as NaOH. who.int The pH is measured after each addition of the titrant, and a titration curve is generated by plotting pH versus the volume of titrant added. The pKa is then determined from the pH at the half-neutralization point, where the concentrations of the protonated (acidic) and deprotonated (basic) forms of the molecule are equal. who.intkem.kyoto The ionic strength of the solution is typically kept constant using a salt like potassium chloride. who.int

Studies on various phenacyl derivatives of piperidine have utilized potentiometric titration to determine their pKa values in an aqueous medium at room temperature (25 ±0.5°C). who.intresearchgate.net The results from such studies show how the substitution of different functional groups on the molecule can influence the pKa. For example, the presence of electron-withdrawing groups like a nitro group can increase the acidity, resulting in lower pKa values, whereas unsubstituted rings may show higher pKa values, indicating less ionization. who.intresearchgate.net

Table 2: Experimental pKa Values for Piperidine Derivatives Determined by Potentiometric Titration

| Compound | R | pKa |

|---|---|---|

| I | 3'-NO₂ | 7.75 |

| II | 4'-NO₂ | 7.70 |

| III | 4'-Br | 7.90 |

| IV | 2'-Cl | 8.00 |

| V | 4'-F | 7.90 |

| VI | 4'-OH, 3'-CH₃ | 5.90 |

| VII | H | 8.20 |

| VIII | 4'-CH₃ | 7.80 |

| IX | 3',4'-di-OH | 5.80 |

| X | 4'-OCH₃ | 7.60 |

Data sourced from a study on phenacyl piperidine derivatives, illustrating the effect of substituents on pKa. The 'R' column indicates substituents on the phenacyl ring. who.intresearchgate.net

This data highlights the significant impact of molecular structure on the dissociation constant. The compound with an unsubstituted phenyl ring (VII) exhibits the highest pKa (8.20), indicating it is the most basic in the series. Conversely, the introduction of hydroxyl groups (VI and IX) leads to a considerable decrease in the pKa, indicating increased acidity or lower basicity. who.intresearchgate.net This information is vital for predicting the absorption and distribution of such compounds in medicinal chemistry research. dergipark.org.tr

Theoretical and Computational Chemistry Studies of 2 Furan 2 Yl Piperidine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of 2-(furan-2-yl)piperidine systems.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For furan (B31954) and piperidine-containing compounds, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries, vibrational frequencies, and electronic properties. dntb.gov.uanih.govresearchgate.net For instance, in a study on a related furan-containing compound, geometry optimizations were carried out using the Turbomole program coupled with the PQS Baker optimizer, employing the BP86 functional and the def2-TZVP basis set. uva.nl

Ab initio methods, such as Hartree-Fock (HF), are also utilized, sometimes in conjunction with DFT, to provide a deeper understanding of the molecular system. researchgate.netevitachem.comresearchgate.net These methods are foundational, deriving from first principles without extensive parameterization from experimental data. For example, studies on related heterocyclic systems have used ab initio Hartree-Fock calculations to analyze molecular structures and other properties. evitachem.com The choice of basis set, such as the 6-311++G(d,p) basis set, is crucial for obtaining accurate results in both DFT and ab initio calculations. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

Understanding the three-dimensional structure of this compound is fundamental to understanding its reactivity. Computational methods are used to find the most stable conformation of the molecule by optimizing its geometry. For piperidine (B6355638) rings, the chair conformer is generally the most stable. researchgate.net The orientation of the furan and piperidine rings relative to each other is a key aspect of this analysis.

Conformational analysis of piperidine derivatives often reveals a preference for the equatorial disposition of substituents on the nitrogen atom in the chair conformation due to lower energy. researchgate.net For more complex derivatives, such as 3-pentyl-2,6-di(furan-2-yl)piperidin-4-one, potential energy surface (PES) scans are performed to explore the conformational space by varying specific dihedral angles. researchgate.net These studies help in identifying local minima on the energy landscape, corresponding to stable conformers.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, NBO Analysis)

The electronic properties of a molecule are key to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. dntb.gov.uaresearchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net

For furan-piperidine systems, the HOMO is often localized on the electron-rich furan ring and parts of the piperidine, while the LUMO may be distributed across other parts of the molecule. vulcanchem.commalayajournal.org For example, in a related furan-containing compound, the HOMO was found to be localized on the furan ring and a hydrazide N-N bond, while the LUMO was concentrated on the carbonyl group and furan oxygen.

Table 1: Frontier Molecular Orbital Energies for a Related Furan-Containing Compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.3572 |

| LUMO | -2.0515 |

| Energy Gap | 3.3057 |

Source: ResearchGate GmbH researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dntb.gov.uamalayajournal.orgresearchgate.net The MEP surface displays regions of negative potential (typically shown in red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In furan-piperidine derivatives, the negative potential is often located around the oxygen atom of the furan ring and any other electronegative atoms present. researchgate.netharran.edu.tr The positive potential is generally found around the hydrogen atoms. harran.edu.tr These maps provide a visual guide to the molecule's reactivity and intermolecular interaction patterns.

Elucidation of Reaction Mechanisms and Pathways via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound and its derivatives. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways.

For example, DFT calculations have been used to study the mechanism of reactions such as the aza-Achmatowicz rearrangement, which can be involved in the synthesis of piperidine alkaloids. sapub.org Computational studies can also shed light on the role of catalysts in these reactions. For instance, DFT studies have suggested that the piperidine nitrogen can transiently coordinate with palladium catalysts, thereby accelerating certain reaction steps. vulcanchem.com In the synthesis of 3-(furan-2-yl)propenoic acid derivatives, DFT calculations have been used to understand the role of superacids in activating the starting materials. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Variants

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to develop models that correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov For derivatives of this compound, QSAR studies can be employed to predict their activity for various applications, such as their potential as enzyme inhibitors. researchgate.netacs.org

QSAR models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical methods, such as multiple linear regression (MLR), to find a mathematical relationship between these descriptors and the observed biological activity. researchgate.net These descriptors can encode various aspects of the molecular structure, including 2D and 3D properties. researchgate.netnih.gov Once a robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. ontosight.ai

For example, QSAR studies have been conducted on piperidine derivatives to model their inhibitory activity against enzymes like Akt1. researchgate.net These studies have successfully used descriptors selected by genetic algorithms to build predictive MLR models. researchgate.net

Molecular Docking Investigations for Ligand-Target Interactions (Mechanistic/Binding Principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand, such as a derivative of this compound, and its protein target at the atomic level. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of a protein and scoring them based on their binding affinity. This allows for the identification of key binding modes and the elucidation of the fundamental principles governing the ligand-target recognition process.

Research on derivatives often highlights the critical role of both the furan and piperidine rings in anchoring the ligand within the active site of a biological target. For instance, in studies of N'-(2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazide derivatives, the furan ring, along with the piperidine moiety, plays a crucial role in the molecule's interaction with protein targets. researchgate.net

The types of interactions observed in docking studies of furan-piperidine systems are diverse and include:

Hydrogen Bonding: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, while any N-H group on a substituted piperidine can act as a hydrogen bond donor. The oxygen atom in the furan ring can also participate as a hydrogen bond acceptor. These interactions are critical for orienting the ligand correctly within the binding pocket.

Hydrophobic Interactions: The aliphatic nature of the piperidine ring and the carbon atoms of the furan ring frequently engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues of the target protein, such as alanine, valine, leucine, and isoleucine.

Pi-Interactions: The aromatic furan ring can participate in various π-interactions, including π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, and π-alkyl interactions with aliphatic residues.

Molecular docking studies on complex derivatives containing the this compound scaffold have been conducted against various protein targets. For example, derivatives have been docked against the SARS-CoV-2 main protease, where the furan and other heterocyclic components contribute to binding affinity. nih.gov In another instance, furan-containing pyrazole (B372694) derivatives were docked into the active sites of kinases like AKT2 and BRAF V600E, revealing hydrogen bonds and hydrophobic interactions that are key to their inhibitory activity. mdpi.com

| Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| N'-(2,6-diarylpiperidin-4-ylidene)furan-2-carbohydrazide | Human cervical cancer protein (3E47) | Not specified | Not specified | Not specified |

| 1-(2,3-dihydrobenzo[b] tandfonline.commdpi.comdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | COVID-19 Protease (6W41, 6WCF, 6Y84, 6W4B) | Not specified | Not specified | Antiviral potential suggested by docking |

| 7-(1,3-Diphenyl-1H-pyrazol-4-yl)-2-(furan-2-yl)-5-oxo-1,5-dihydro- tandfonline.commdpi.com-triazolo-[1,5-a]pyridine | AKT2, BRAF V600E | Not specified | Cys532, Gly534 | Hydrogen bonding, hydrophobic interactions |

| (3E,5E)-3,5-Bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Antibacterial Protease (1NHG) | -11.60 | HIS497, GLY505, GLY507 | Alkyl interaction, conventional hydrogen bond |

| (3E,5E)-3,5-Bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one | Enoyl Reductase (2B35) | -11.86 | ILE867, ALA919, PHE911, MET917 | Alkyl and pi-alkyl interactions |

These studies collectively demonstrate that the this compound scaffold is a versatile structural motif for designing molecules that can effectively interact with a range of biological targets. The specific substitution patterns on both the furan and piperidine rings ultimately dictate the preferred target and the precise nature of the ligand-receptor interactions.

Role of 2 Furan 2 Yl Piperidine As a Building Block in Advanced Organic Synthesis

Precursor in the Construction of Fused Heterocyclic Systems

The bifunctional nature of 2-(furan-2-yl)piperidine makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The piperidine (B6355638) nitrogen can act as a nucleophile, while the furan (B31954) ring can participate in various cycloaddition and rearrangement reactions, leading to the formation of diverse and complex scaffolds.

Benzimidazole (B57391) Derivatives

Benzimidazole derivatives are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications. The synthesis of these derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent. In this context, this compound can be strategically employed to introduce both the furan and piperidine moieties into the final benzimidazole structure.

A notable synthetic route involves the reductive cyclization of an N-piperidine substituted nitroaniline with 2-furancarbaldehyde using sodium dithionite (B78146) to form 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole. researchgate.net This intermediate can then be further derivatized at the piperidine nitrogen to generate a library of compounds with potential antimicrobial and other biological activities. researchgate.net The general scheme for this synthesis is outlined below:

| Reactant 1 | Reactant 2 | Key Reagents | Product |

| N-piperidine substituted nitroaniline | 2-Furancarbaldehyde | Sodium dithionite | 2-(Furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole |

This approach highlights the utility of the this compound scaffold in creating complex benzimidazole derivatives. The resulting compounds have been investigated for their potential as antimicrobial agents, demonstrating good to moderate activity against various bacterial and fungal strains. researchgate.net

Thiazolopyrimidine Derivatives

Thiazolopyrimidine derivatives are another important class of fused heterocycles with diverse biological activities, including acting as adenosine (B11128) receptor antagonists. nih.gov The this compound moiety can be incorporated into the thiazolopyrimidine core to enhance its pharmacological profile.

The synthesis of these derivatives often starts from a pre-formed thiazolopyrimidine core containing a suitable leaving group, such as a chlorine atom. The piperidine nitrogen of this compound can then displace this leaving group via a nucleophilic substitution reaction. For instance, 7-amino-5-chloro-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine can be reacted with various piperidine derivatives to yield a series of 7-amino-2-(furan-2-yl)-5-(piperidin-1-yl)thiazolo[5,4-d]pyrimidines. nih.gov

These synthesized compounds have been evaluated for their affinity towards adenosine A2A receptors, with some derivatives showing potent and selective inverse agonist activity. nih.gov This demonstrates the significant role of the this compound building block in the development of novel therapeutics targeting G protein-coupled receptors. nih.gov Some research has also focused on the synthesis of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as potential anticancer agents. ddtjournal.com

Spiro-Compounds Involving Piperidine and Furan Moieties

Spiro-compounds, characterized by two rings connected through a single common atom, represent a unique and challenging class of molecules in organic synthesis. The this compound framework provides an excellent starting point for the construction of spiro-heterocycles containing both piperidine and furan rings.

One synthetic strategy involves the reaction of N-Boc protected ethyl nipecotate with heteroaryl aldehydes, such as furfural (B47365), in the presence of lithium diisopropylamide (LDA) to form a β-hydroxy ester. niscpr.res.in Subsequent oxidation and reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of spiro-piperidinyl pyrazolones. niscpr.res.inmdpi.com This method allows for the creation of a diverse range of spiro compounds with potential applications in medicinal chemistry. niscpr.res.in

Another approach involves the reaction of 5-arylidine derivatives with 2-aminophenol (B121084) in the presence of piperidine to synthesize spiro derivatives of 1,2,4-triazole. sciensage.info These reactions highlight the versatility of the furan and piperidine moieties in constructing complex three-dimensional structures.

Intermediate in the Synthesis of Architecturally Complex Piperidine Alkaloid Analogues

Piperidine alkaloids are a large and structurally diverse family of natural products with a wide range of biological activities. sapub.org The this compound scaffold serves as a key intermediate in the synthesis of analogues of these complex natural products.

A common strategy involves the transformation of the furan ring into a dihydropyridone, which is a versatile chiral building block for the synthesis of various piperidine alkaloids. sapub.orgresearchgate.net For example, (R)-1-(furan-2-yl)ethanol, which can be derived from 2-acetylfuran, is a precursor for the synthesis of (−)-Cassine, (−)-Spectaline, and other bioactive piperidine alkaloids. researchgate.net The synthesis often proceeds through an oxidative cyclization of an N-furfuryl-sulfonamide to furnish the target dihydropyridone. mdpi.com

This approach has been successfully employed in the synthesis of analogues of cassine (B1210628) and spectaline, which have been evaluated for their anticholinesterase activity. semanticscholar.org The ability to construct these complex molecular architectures from a relatively simple starting material underscores the importance of this compound and its derivatives in natural product synthesis.

Contribution to Divergent Synthetic Strategies for Diverse Chemical Libraries

Divergent synthesis is a powerful strategy for the rapid generation of a diverse collection of compounds from a common intermediate. nih.govresearchgate.net The this compound scaffold is well-suited for this approach due to the presence of multiple reactive sites that can be selectively manipulated.

Starting from a common precursor, such as a 5-(aminoalkyl)furan-2(5H)-one, different reaction pathways can be employed to generate either pyrrolidine (B122466) or piperidine analogues. nih.gov For instance, condensation with aldehydes can lead to either aminoalkylbenzotriazoles or 1,2,3,4-tetrahydropyridines. Subsequent transformations, such as reduction or cyclization, can then afford a variety of structurally diverse heterocyclic compounds. nih.gov

This strategy allows for the creation of large and diverse chemical libraries that can be screened for biological activity. cam.ac.uk The use of this compound and related furan-containing building blocks in divergent synthesis provides access to a wide range of novel molecular scaffolds with potential applications in drug discovery and chemical biology. sciensage.infosapub.org

Utilization in the Design and Construction of Novel Chemical Architectures

The unique reactivity of the furan and piperidine rings in this compound allows for its use in the design and construction of novel and complex chemical architectures. researchgate.netlupinepublishers.com The furan ring can act as a diene in Diels-Alder reactions, leading to the formation of highly functionalized polycyclic systems. researchgate.net

For example, Ugi adducts formed from (E)-3-(furan-2-yl)acrylaldehyde can undergo a spontaneous intramolecular Diels-Alder reaction to yield furo[2,3-f]isoindole cores with a high degree of stereoselectivity. researchgate.net This tandem reaction sequence provides an efficient route to complex heterocyclic systems from simple starting materials.

Furthermore, the piperidine moiety can be incorporated into various fused heterocyclic systems, such as pyrimidines and diazepines, through condensation reactions. lupinepublishers.com The synthesis of 2-(furan-2-yl)-6-aryl-piperidine-4-ones has been achieved through a one-pot reaction of furfural, an aromatic aldehyde, butan-2-one, and ammonium (B1175870) acetate (B1210297). lupinepublishers.com These novel chemical architectures serve as valuable scaffolds for the development of new materials and therapeutic agents. ddtjournal.comscirp.org

Conclusion and Future Perspectives in 2 Furan 2 Yl Piperidine Research

Synthesis and Structural Characterization: Key Advances and Persistent Challenges

The synthesis of 2-substituted piperidines, including 2-(furan-2-yl)piperidine, has seen significant advancements, yet persistent challenges drive ongoing innovation. dntb.gov.ua A primary goal is the development of stereoselective methods to control the chiral center at the 2-position, which is crucial for pharmacological applications. researchgate.net

Key Advances:

Biomass Conversion: A groundbreaking approach involves the direct, one-pot conversion of furfural (B47365), a readily available platform chemical derived from biomass, into piperidine (B6355638). nih.gov This strategy circumvents traditional multi-step syntheses, offering a more sustainable and atom-economical route. The process typically involves a cascade of furfural amination to furfurylamine (B118560), subsequent hydrogenation to tetrahydrofurfurylamine (B43090) (THFAM), and a final ring rearrangement to form the piperidine structure. nih.gov

Catalytic Hydrogenation: The reduction of 2-furylpyridines is a common strategy. Various transition metal catalysts, including those based on iridium, cobalt, and ruthenium, have been employed for the stereoselective hydrogenation of the pyridine (B92270) ring, yielding the desired piperidine core. nih.gov

Cyclization Strategies: Intramolecular cyclization reactions remain a cornerstone of piperidine synthesis. These methods, which include radical-mediated amine cyclizations and transition-metal-catalyzed oxidative amination of alkenes, offer diverse pathways to construct the piperidine ring from linear precursors. nih.gov

Persistent Challenges:

Stereocontrol: Achieving high enantioselectivity in the synthesis of chiral this compound remains a significant hurdle. While asymmetric hydrogenation methods have shown promise, the development of more general and robust catalytic systems is an active area of research. researchgate.netnih.gov

Reaction Conditions: Many traditional methods for N-heterocycle synthesis require harsh conditions, such as high temperatures and pressures, or the use of stoichiometric, hazardous reagents. nih.gov The field is continually moving towards milder, more environmentally benign conditions.

Substrate Scope: While specific routes have been optimized, developing synthetic methods that are tolerant of a wide range of functional groups on both the furan (B31954) and piperidine rings is essential for creating diverse molecular libraries for screening purposes.

Structural characterization of this compound and its derivatives relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the connectivity and stereochemistry of the molecule, while Mass Spectrometry (MS) confirms its molecular weight.

Computational Approaches: Impact on Understanding Reactivity and Selectivity

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting the reactivity and selectivity in the synthesis of complex molecules like this compound. Methods such as Density Functional Theory (DFT) provide deep insights that complement experimental findings and guide the design of more efficient synthetic strategies.